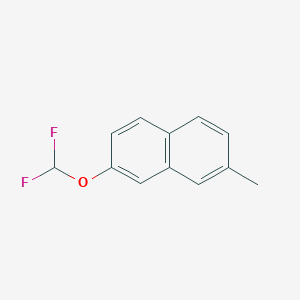

Methyl N-(1-naphthyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

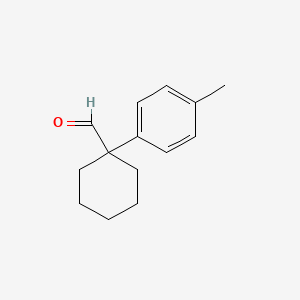

メチル N-(1-ナフチル)カルバメートは、カルバメート系に属する化学化合物であり、カルバリルとしても知られています。殺虫剤としての用途で広く知られています。 この化合物は、分子式C12H11NO2、分子量201.22 g/molの白色結晶性固体です .

2. 製法

合成経路と反応条件: メチル N-(1-ナフチル)カルバメートは、主に2つの方法で合成できます。

メチルイソシアネートと1-ナフトールの直接反応:

ホスゲン法:

工業的生産方法: メチルイソシアネートと1-ナフトールの直接反応は、その費用対効果と簡便さから、工業生産でよく用いられています。 この方法は歴史的に、ボパールにあるような大規模施設で行われてきました .

3. 化学反応解析

反応の種類: メチル N-(1-ナフチル)カルバメートは、以下の化学反応を起こします。

加水分解: 水が存在すると、1-ナフトールとメチルアミンを生成して加水分解します。

酸化: ナフトキノン誘導体を生成して酸化される可能性があります。

置換反応: 強求核試薬、特に強求核試薬と求核置換反応を起こします.

一般的な試薬と条件:

加水分解: 酸性または塩基性条件で加水分解が促進されます。

酸化: 過マンガン酸カリウムまたは三酸化クロムなどの強力な酸化剤が使用されます。

主な生成物:

加水分解: 1-ナフトールとメチルアミン。

酸化: ナフトキノン誘導体。

置換反応: 使用する求核試薬に応じて、さまざまな置換カルバメート.

4. 科学研究への応用

メチル N-(1-ナフチル)カルバメートは、科学研究でさまざまな用途があります。

化学: 有機合成の試薬として、および分析化学の標準物質として使用されます。

生物学: 特にアセチルコリンエステラーゼを対象とした酵素阻害に関する研究に使用されています。

医学: 潜在的な治療効果や、カルバメートの毒性研究におけるモデル化合物として調査されています。

準備方法

Synthetic Routes and Reaction Conditions: Methyl N-(1-naphthyl)carbamate can be synthesized through two primary methods:

Direct Reaction of Methyl Isocyanate with 1-Naphthol:

Phosgene Method:

Industrial Production Methods: The direct reaction of methyl isocyanate with 1-naphthol is often preferred for industrial production due to its cost-effectiveness and simplicity. This method was historically carried out in large-scale facilities, such as the one in Bhopal .

化学反応の分析

Types of Reactions: Methyl N-(1-naphthyl)carbamate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, it hydrolyzes to produce 1-naphthol and methylamine.

Oxidation: It can be oxidized to form naphthoquinone derivatives.

Substitution: It undergoes nucleophilic substitution reactions, particularly with strong nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions facilitate hydrolysis.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used.

Substitution: Nucleophiles like hydroxide ions or amines are commonly employed.

Major Products:

Hydrolysis: 1-Naphthol and methylamine.

Oxidation: Naphthoquinone derivatives.

Substitution: Various substituted carbamates depending on the nucleophile used.

科学的研究の応用

Methyl N-(1-naphthyl)carbamate has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Employed in studies involving enzyme inhibition, particularly acetylcholinesterase.

Medicine: Investigated for its potential therapeutic effects and as a model compound for studying carbamate toxicity.

Industry: Widely used as an insecticide in agriculture and pest control

作用機序

メチル N-(1-ナフチル)カルバメートは、アセチルコリンエステラーゼ酵素を阻害することによって効果を発揮します。この酵素は、神経伝達物質であるアセチルコリンをコリンと酢酸に分解する役割を担っています。 アセチルコリンエステラーゼの阻害は、シナプス接合部でのアセチルコリンの蓄積につながり、昆虫において神経インパルスが制御不能になり、麻痺し、最終的には死に至ります .

類似化合物:

- 1-ナフチル N-メチルカルバメート

- α-ナフチル N-メチルカルバメート

- 1-ナフチルメチルカルバメート

比較: メチル N-(1-ナフチル)カルバメートは、その特定の構造により、殺虫剤としての有効性と安全性のバランスを備えているという点で独特です。 他のカルバメートと比較して、哺乳類に対する毒性が比較的低く、高い殺虫活性を維持しています .

類似化合物との比較

- 1-Naphthyl N-methylcarbamate

- α-Naphthyl N-methylcarbamate

- 1-Naphthyl methylcarbamate

Comparison: Methyl N-(1-naphthyl)carbamate is unique due to its specific structure, which provides a balance between efficacy and safety as an insecticide. Compared to other carbamates, it has a relatively low toxicity to mammals while maintaining high insecticidal activity .

特性

CAS番号 |

5449-00-3 |

|---|---|

分子式 |

C12H11NO2 |

分子量 |

201.22 g/mol |

IUPAC名 |

methyl N-naphthalen-1-ylcarbamate |

InChI |

InChI=1S/C12H11NO2/c1-15-12(14)13-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3,(H,13,14) |

InChIキー |

IZPAJCSXPWFEPU-UHFFFAOYSA-N |

正規SMILES |

COC(=O)NC1=CC=CC2=CC=CC=C21 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Aminoethyl)-5-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11897862.png)

![Methyl 2-(6-methylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11897887.png)

![6-Isobutyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11897903.png)

![Ethyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B11897915.png)